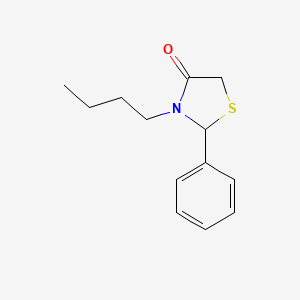
4-Thiazolidinone, 3-butyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-butyl-2-phenyl- is a heterocyclic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-Thiazolidinone, 3-butyl-2-phenyl- consists of a five-membered ring containing sulfur and nitrogen atoms, with a butyl group at the third position and a phenyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-butyl-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of a substituted aniline with thioglycolic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Example Reaction:
Step 1: Condensation of substituted aniline with thioglycolic acid.
Step 2: Cyclization of the intermediate Schiff base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 3-butyl-2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent-free conditions to improve yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3-butyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolidinones.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Antioxidant Properties: Scavenges free radicals and reduces oxidative stress.
Medicine
Anti-inflammatory: Reduces inflammation in various models.
Anticancer: Shows potential in inhibiting the growth of cancer cells.
Industry
Dye Manufacturing: Used as an intermediate in the production of dyes.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-butyl-2-phenyl- involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes involved in inflammation and cancer cell proliferation.
Receptor Binding: Binds to specific receptors on microbial cells, leading to their death.
Antioxidant Activity: Neutralizes free radicals by donating electrons.
Comparaison Avec Des Composés Similaires
4-Thiazolidinone, 3-butyl-2-phenyl- can be compared with other thiazolidinone derivatives:
2-Phenyl-4-thiazolidinone: Similar structure but different substitution pattern, leading to varied biological activities.
3-Butyl-2-thioxo-4-thiazolidinone: Contains a thioxo group, which imparts different chemical reactivity and biological properties.
2,4-Thiazolidinedione: Lacks the phenyl and butyl groups, used primarily in diabetes treatment.
Conclusion
4-Thiazolidinone, 3-butyl-2-phenyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Further research into its properties and applications could lead to the development of new therapeutic agents and industrial products.
Propriétés
Numéro CAS |
65655-82-5 |
|---|---|
Formule moléculaire |
C13H17NOS |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
3-butyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H17NOS/c1-2-3-9-14-12(15)10-16-13(14)11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3 |
Clé InChI |
FDFGDMUSNACTAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(SCC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



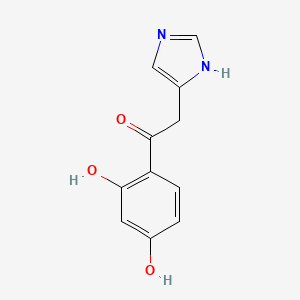

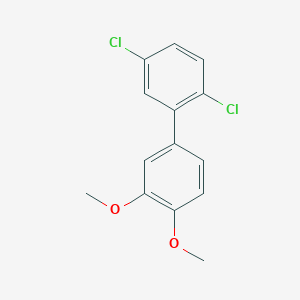
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
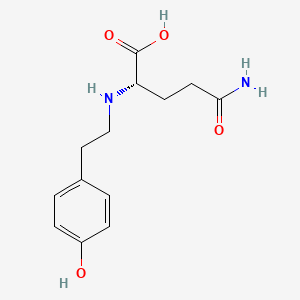
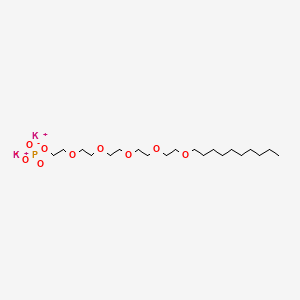
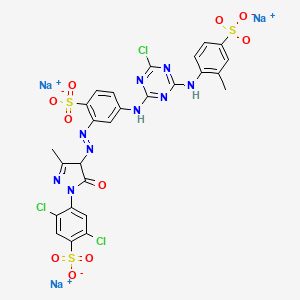
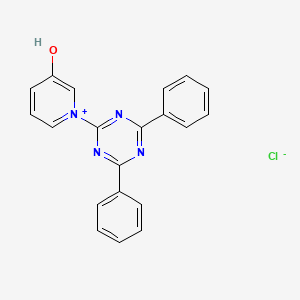
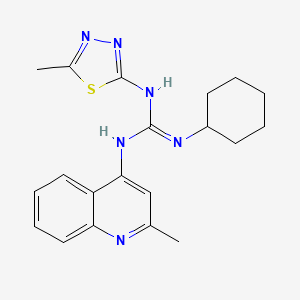
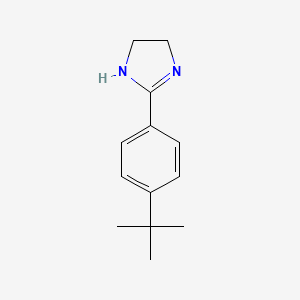
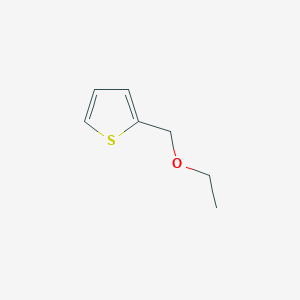
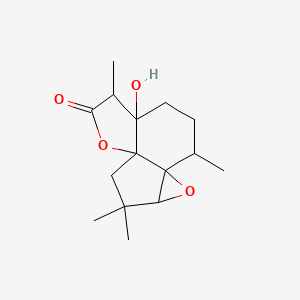
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
